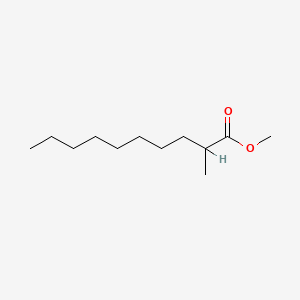

Methyl 2-methyldecanoate

Description

Methyl 2-methyldecanoate is a branched-chain fatty acid methyl ester (FAME) with the chemical formula C₁₂H₂₄O₂. It features a methyl group at the second carbon of the decanoate backbone (Figure 3C, ). This compound is synthesized via alkylation of methyl decanoate (C10 FAME) using methods described by Dickschat et al., followed by structural confirmation via NMR spectroscopy .

Natural Occurrence: this compound is a significant component in marine cyanobacteria Trichodesmium erythraeum blooms, where it exists predominantly in ester-bound forms rather than as free fatty acids . It also occurs in bird preen secretions as part of larger esters (e.g., tridecyl 2-methyldecanoate), contributing to chemical signaling linked to genetic heterozygosity in species like black-legged kittiwakes .

Properties

CAS No. |

29619-64-5 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

methyl 2-methyldecanoate |

InChI |

InChI=1S/C12H24O2/c1-4-5-6-7-8-9-10-11(2)12(13)14-3/h11H,4-10H2,1-3H3 |

InChI Key |

ZWSMRUGTQTWTII-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C)C(=O)OC |

Canonical SMILES |

CCCCCCCCC(C)C(=O)OC |

Other CAS No. |

29619-64-5 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues: Chain Length and Branching Position

The following table compares methyl 2-methyldecanoate with structurally related FAMEs:

Key Observations :

- Retention Time in GC Analysis: this compound elutes later than its linear counterpart (methyl decanoate) due to increased hydrophobicity from branching. Methyl 2-methyldodecanoate, with a longer chain, shows even higher retention (Figure 4, ).

- Synthetic Accessibility : Shorter-chain derivatives (C10, C12) are synthesized via alkylation of corresponding FAMEs, while longer analogs (C16) require more complex protocols .

Reactivity and Stability

- Hydrolysis: this compound undergoes base hydrolysis to yield 2-methyldecanoic acid. Stereochemical outcomes depend on reaction conditions; hydrolysis at pH 8.0 with CaCl₂ yields (S)-2-methyldecanoic acid with 80% enantiomeric excess, whereas neutral pH conditions result in lower stereoselectivity .

- Esterification: Unlike linear FAMEs, the branched structure of this compound allows esterification with alcohols (e.g., 1-octanol) even in aqueous media, highlighting its unique reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.